

(R)-Benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate CAS number and molecular formula

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Compound of Interest

Compound Name:	(<i>R</i>)-Benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate
Cat. No.:	B152381

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In-Depth Technical Guide on (R)-Benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate is a chiral pyrrolidine derivative that has garnered significant attention in the fields of organic synthesis and medicinal chemistry. Its rigid, chiral scaffold makes it a valuable building block and an effective organocatalyst for various asymmetric transformations. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on experimental details and data relevant to research and development.

Chemical and Physical Properties

(R)-Benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate, a key chiral building block, possesses the following identifiers and properties.

Property	Value
CAS Number	1187931-23-2 [1]
Molecular Formula	C13H18N2O2 [2]
Molecular Weight	234.29 g/mol [2]
Appearance	Not explicitly stated, but related compounds are described as liquids or white powders.
Solubility	Soluble in organic solvents such as ethanol, methanol, and dichloromethane. [3]
Storage	Store at 2-8°C in a dry, sealed container. [3]

Synthesis and Characterization

While a specific, detailed experimental protocol for the synthesis of **(R)-Benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate** is not readily available in public literature, a general route of synthesis can be inferred from patents and related literature concerning pyrrolidine derivatives. Commercial suppliers offer to provide a detailed Route of Synthesis (ROS) upon request.[\[1\]](#) The synthesis generally involves the protection of a chiral pyrrolidine precursor, followed by functional group manipulations to introduce the aminomethyl and benzyl carboxylate moieties.

Characterization Data:

Spectroscopic data is crucial for the verification of the compound's identity and purity. While comprehensive spectral data is not publicly available, researchers can obtain a Certificate of Analysis (COA) from commercial suppliers which would include detailed NMR, IR, and MS data.[\[1\]](#) Publicly available computed properties can be found on databases such as PubChem.[\[2\]](#)

Spectroscopic Data	Expected Features
¹ H NMR	Signals corresponding to the benzyl group protons, pyrrolidine ring protons, and the aminomethyl protons.
¹³ C NMR	Resonances for the carbonyl carbon of the carbamate, aromatic carbons of the benzyl group, and the aliphatic carbons of the pyrrolidine ring.
Mass Spectrometry	A molecular ion peak corresponding to the molecular weight of the compound.
IR Spectroscopy	Characteristic absorption bands for the N-H stretch of the amine, C=O stretch of the carbamate, and C-N stretching vibrations.

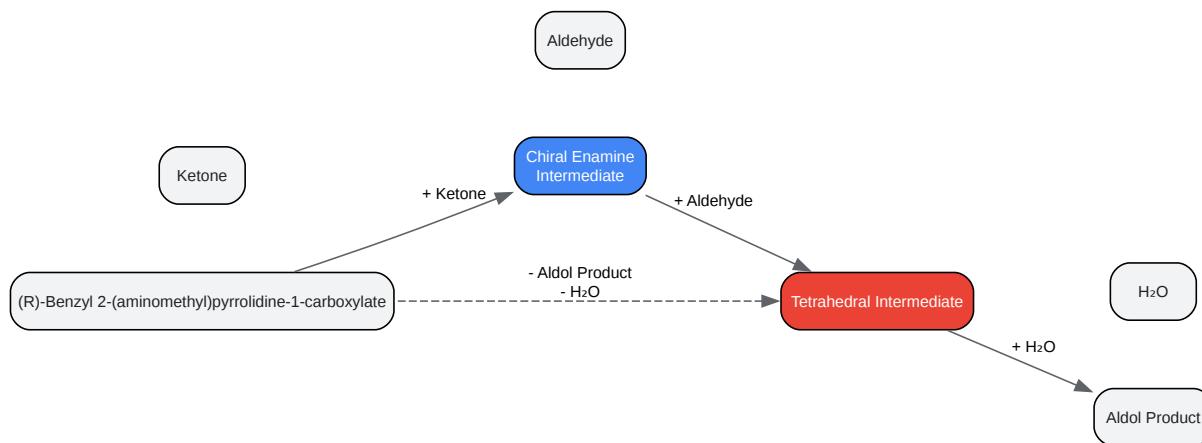
Applications in Asymmetric Catalysis

(R)-Benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate is primarily utilized as an organocatalyst in asymmetric synthesis, particularly in reactions that benefit from the presence of a chiral secondary amine.^[1] Its structure is analogous to other well-established proline-derived organocatalysts.

Asymmetric Aldol Reaction

One of the key applications of proline-derived catalysts is in the asymmetric aldol reaction. The catalytic cycle, which can be adapted for **(R)-Benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate**, involves the formation of a chiral enamine intermediate.

Catalytic Cycle of the Asymmetric Aldol Reaction:



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Figure 1: Proposed catalytic cycle for the asymmetric aldol reaction.

Experimental Protocol for a Representative Asymmetric Aldol Reaction:

The following is a generalized protocol based on similar proline-derived catalysts.^[4]

- To a solution of the aldehyde (1.0 mmol) and the ketone (5.0 mmol) in an appropriate solvent (e.g., chloroform, 5.0 mL), add **(R)-Benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate** (0.1 mmol, 10 mol%).
- Stir the reaction mixture at room temperature for 24-48 hours, monitoring the progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
- Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography.
- Determine the diastereomeric ratio (dr) and enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Role as a Chiral Building Block in Drug Development

The pyrrolidine scaffold is a common motif in a wide range of biologically active compounds, including numerous approved drugs.^[5] **(R)-Benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate** serves as a valuable chiral precursor for the synthesis of complex pharmaceutical ingredients. Its pre-defined stereochemistry is crucial for the therapeutic efficacy and selectivity of the final drug substance.

Workflow for Chiral Drug Synthesis:

The general workflow for utilizing this compound in drug synthesis involves its incorporation into a larger molecule through standard organic transformations, such as amide bond formation or nucleophilic substitution, followed by deprotection and further functionalization.



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Figure 2: General workflow for drug synthesis.

The pyrrolidine moiety is found in several antiviral drugs, particularly those used for the treatment of hepatitis C.^[5] While direct examples of the use of **(R)-Benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate** in the synthesis of specific approved drugs are not prevalent in the public domain, its structural features make it a highly relevant intermediate for the development of new chemical entities targeting a variety of diseases.

Safety Information

As with any chemical reagent, proper safety precautions should be taken when handling **(R)-Benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate**. It is advisable to consult the Material Safety Data Sheet (MSDS) provided by the supplier for detailed information on handling, storage, and disposal.^[1] General safety measures include working in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, safety glasses, and a lab coat), and avoiding inhalation, ingestion, and skin contact.

Conclusion

(R)-Benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate is a versatile and valuable chiral compound for researchers and professionals in organic synthesis and drug development. Its utility as an organocatalyst in asymmetric reactions and as a key building block for complex molecules underscores its importance. While detailed, publicly available experimental data is somewhat limited, this guide provides a solid foundation of its properties, applications, and general experimental considerations based on analogous systems. For specific and in-depth experimental protocols and quantitative data, direct consultation of supplier-provided documentation and the scientific literature on related compounds is recommended.

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